Nafimidone vs. Phenytoin: Similar Anticonvulsant Profile but Unique Clinical Inhibition of AED Clearance
Nafimidone demonstrates a therapeutic profile in experimental animal seizure models similar to that of phenytoin (PHT) [1]. However, its clinical differentiation is defined by its potent inhibition of PHT clearance. When nafimidone (up to 600 mg/day) was added to a regimen of PHT and carbamazepine (CBZ) in a pilot study of 12 patients, it reduced PHT elimination by 38-77% [2]. This effect led to elevated plasma PHT levels and contributed to the observed improvement in seizure control (33-98% improvement in 8 patients) [3].
| Evidence Dimension | Inhibition of Phenytoin Clearance in Humans |
|---|---|
| Target Compound Data | 38-77% reduction in PHT elimination |
| Comparator Or Baseline | Phenytoin (PHT) baseline clearance |
| Quantified Difference | Reduction of 38-77% |
| Conditions | Clinical pilot study with 6 patients receiving PHT and CBZ, nafimidone added up to 600 mg/day |
Why This Matters
This potent inhibition of PHT metabolism necessitates careful therapeutic drug monitoring and distinguishes nafimidone from PHT in polytherapy regimens.
- [1] Treiman DM, Wilensky AJ, Ben-Menachem E, et al. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study. Epilepsia. 1985;26(6):607-611. View Source
- [2] Treiman DM, Barber KO, Ben-Menachem E, et al. Inhibition of carbamazepine and phenytoin metabolism by nafimidone, a new antiepileptic drug. Epilepsia. 1987;28(6):699-705. View Source
- [3] Treiman DM, Wilensky AJ, Ben-Menachem E, et al. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study. Epilepsia. 1985;26(6):607-611. View Source
